molecular formula C12H11NO2 B1336854 Ethyl 3-(4-cyanophenyl)acrylate CAS No. 62174-99-6

Ethyl 3-(4-cyanophenyl)acrylate

Cat. No. B1336854
CAS RN: 62174-99-6
M. Wt: 201.22 g/mol
InChI Key: NVLBOCIUMFYPGI-BQYQJAHWSA-N
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Description

Ethyl 3-(4-cyanophenyl)acrylate is a compound that is structurally related to various acrylate derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. These compounds typically contain a cyano group and a phenyl group attached to an acrylate moiety, and they can participate in a variety of chemical reactions, including polymerization and condensation reactions .

Synthesis Analysis

The synthesis of ethyl 3-(4-cyanophenyl)acrylate-related compounds often involves condensation reactions or

Scientific Research Applications

General Uses

“Ethyl 3-(4-cyanophenyl)acrylate” is a type of (meth)acrylate . (Meth)acrylates are often used in the creation of reactive polymers . These polymers are cross-linked, insoluble, bead-structured resins that contain chemically reactive functional groups . They are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Specific Application: Corrosion Inhibition

One specific application of a similar compound, “(E)-ethyl 3-(4-methoxyphenyl)acrylate”, is in the field of corrosion inhibition . This compound was isolated from Kaempferia galanga extract and used to inhibit the corrosion of iron in a 1 M HCl solution . The experimental study was conducted with weight loss and electrochemical impedance measurements . Unfortunately, the specific results or outcomes of this study were not provided in the source .

General Applications of Acrylates

Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They have also the capacity to endure a temperature of 170–180°C when they are in oil, exposed to dry heat or non-surfactant suspending agents that have anti-static binding abilities and film-forming . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .

  • Dentistry and Biomedical Applications : Acrylate polymers are used in many biomedical applications .
  • Cosmetics : Acrylates are used in cosmetics and artificial nail products such as eyelashes, nail enhancing polishes, nail builders, artificial nails and to help artificial nails mold to the natural nail plate as an adhesive .
  • Automobiles : Acrylates are used in oil seals and packaging that are related to automobiles .

General Applications of Acrylates

Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They have also the capacity to endure a temperature of 170–180°C when they are in oil, exposed to dry heat or non-surfactant suspending agents that have anti-static binding abilities and film-forming . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .

  • Dentistry and Biomedical Applications : Acrylate polymers are used in many biomedical applications .
  • Cosmetics : Acrylates are used in cosmetics and artificial nail products such as eyelashes, nail enhancing polishes, nail builders, artificial nails and to help artificial nails mold to the natural nail plate as an adhesive .
  • Automobiles : Acrylates are used in oil seals and packaging that are related to automobiles .

Safety And Hazards

Ethyl 3-(4-cyanophenyl)acrylate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl (E)-3-(4-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLBOCIUMFYPGI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Cyanocinnamate

CAS RN

62174-99-6
Record name Ethyl 4-Cyanocinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-bromobenzonitrile (50 g, 0.275 mol) and ethyl acrylate (35.4 g, 0.412 mol) in dry DMF (250 mL), palladium acetate (0.61 g, 0.0027 mol), tris-o-tolylphosphine (3.34 g, 0.011 mol) and triethylamine (57.3 mL, 0.412 mol) were added and refluxed at 95-100° C. for 2 h under an argon atmosphere. The reaction was quenched by adding water (250 mL) and extracted with ether (3×250 mL). The combined extract was washed with 1.5 N HCl (250 mL), water and brine and dried over sodium sulfate (anhydrous). Solvent evaporation under reduced pressure and purification by column chromatography over neutral alumina, using ethyl acetate in petroleum ether as eluent, yielded 55 g (90%) of the sub-title compound as an off-white solid.
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-cyanophenyl)acrylate
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Ethyl 3-(4-cyanophenyl)acrylate
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Ethyl 3-(4-cyanophenyl)acrylate

Citations

For This Compound
11
Citations
C Muzenda - 2018 - search.proquest.com
The Mizoroki-Heck coupling reaction, above every other coupling reaction, has been the most successful and indispensable tool for the vinylation of aryl/vinyl halides or triflates …
Number of citations: 3 search.proquest.com
CQ Wang, YP Yi, JM Li, DA Xiao, H Liang… - Advanced Materials …, 2013 - Trans Tech Publ
A solvent-free process for the stereoselective preparation of (E)-ethyl-3-aryl-acrylates by grinding is described. Its advantages are easy workup, mild reaction conditions, high yields, and …
Number of citations: 1 www.scientific.net
SJ Sabounchei, M Hosseinzadeh - Journal of Chemical Sciences, 2015 - Springer
The Heck reactions of various aryl halides with olefins using {[Ph 2 PCH 2 PPh 2 CH = C(O)(C 10 H 7 )] PdCl 2 } as efficient catalyst has been investigated. The mononuclear …
Number of citations: 14 link.springer.com
Y Wang, J Luo, Z Liu - Journal of Organometallic Chemistry, 2013 - Elsevier
A novel 8-hydroxyquinoline functionalized poly (ethylene glycol) bridged dicationic ionic liquid ([HQ-PEG 1000 -DIL][BF 4 ]) was synthesized and characterized. It was applied as an …
Number of citations: 32 www.sciencedirect.com
M Gopiraman, R Karvembu, IS Kim - ACS Catalysis, 2014 - ACS Publications
Very fine RuO 2 nanoparticles (RuO 2 NPs) with a mean diameter of about 0.9 nm were decorated on single-walled carbon nanotubes (SWCNTs) by a straightforward “dry synthesis” …
Number of citations: 60 pubs.acs.org
I Sarvi, M Gholizadeh, M Izadyar - Applied Organometallic …, 2019 - Wiley Online Library
We report the synthesis of magnetically separable Fe 3 O 4 @Silica‐Threonine‐Pd 0 magnetic nanoparticles with a core–shell structure. After synthesis of Fe 3 O 4 @Silica, threonine …
Number of citations: 3 onlinelibrary.wiley.com
Q Zhang, X Zhao, HX Wei, JH Li… - Applied Organometallic …, 2017 - Wiley Online Library
A novel magnetic nanoparticle‐supported iminopyridine palladium complex was successfully prepared by attaching palladium acetate to iminopyridine ligand‐functionalized silica‐…
Number of citations: 18 onlinelibrary.wiley.com
N Kanbayashi - Organometallics, 2004 - ir.library.osaka-u.ac.jp
Background In the early days of synthetic organic chemistry, many researchers were interested in the development of new synthetic methods for simple organic molecules, and then …
Number of citations: 2 ir.library.osaka-u.ac.jp
W Olefination - scholar.archive.org
1H NMR spectra were recorded on a VARIAN Mercury 300 MHz or VARIAN Mercury 400 MHz spectrometer in chloroform-d. All signals are reported in ppm with the internal TMS signal …
Number of citations: 0 scholar.archive.org
G MAYAKRISHNAN - 2014 - soar-ir.repo.nii.ac.jp
Doctoral Dissertation (Shinshu University) Carbon Materials Supported Metal Nanostructures for Efficient Catalytic Organic Trans Page 1 Doctoral Dissertation (Shinshu University) …
Number of citations: 3 soar-ir.repo.nii.ac.jp

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